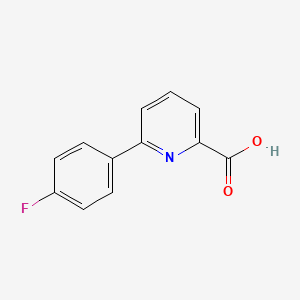

6-(4-フルオロフェニル)ピコリン酸

概要

説明

6-(4-Fluorophenyl)picolinic acid is a useful research compound. Its molecular formula is C12H8FNO2 and its molecular weight is 217.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality 6-(4-Fluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Fluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

抗癌活性

6-(4-フルオロフェニル)ピコリン酸: とその誘導体は、潜在的な抗癌特性について研究されてきました。研究によると、フッ素化ピコリン酸錯体は、肺癌細胞に対して効果的である可能性があります。 これらの化合物は合成され、特性評価されており、癌細胞株に対する細胞毒性効果に関して、インビトロで有望な結果を示しています .

除草活性

ピコリン酸の構造類似体は、除草剤としての用途について調査されてきました。ピコリン酸から誘導された新規化合物、例えば6-(5-アリール置換-1-ピラゾリル)-2-ピコリン酸は、強力な除草活性を示しています。 これらの化合物は、シロイヌナズナの根の成長に対して試験されており、そのうちのいくつかは市販の除草剤よりも優れた効果を示しています .

抗ウイルス特性

ピコリン酸は、SARS-CoV-2やインフルエンザAウイルスなどのエンベロープウイルスに対して、広範な抗ウイルス活性を示しています。ピコリン酸は、ウイルス侵入中の膜融合イベントを阻害することで作用します。これは、感染プロセスにおける重要なステップです。 これは、ピコリン酸の誘導体が効果的な抗ウイルス薬として開発できる可能性を示唆しています .

金属ベースの薬物合成

ピコリン酸をリガンドとするものを含む金属ベースの薬物は、抗菌剤や診断造影剤など、様々な治療に用いられてきました。 ピコリン酸のフッ素化誘導体は、金属ベースの薬物複合体に組み込まれており、医療科学における応用が拡大される可能性があります .

作用機序

Target of Action

The primary target of 6-(4-Fluorophenyl)picolinic acid is believed to be zinc finger proteins (ZFPs) . ZFPs play a crucial role in various cellular processes, including viral replication and packaging, as well as normal cell homeostatic functions .

Mode of Action

6-(4-Fluorophenyl)picolinic acid interacts with its targets by binding to ZFPs . This binding changes their structures and disrupts zinc binding, thereby inhibiting their function . This interaction leads to significant changes in the cellular processes that these proteins regulate.

Biochemical Pathways

It is known that picolinic acid, a related compound, plays a key role in zinc transport . This suggests that 6-(4-Fluorophenyl)picolinic acid may also influence pathways related to zinc transport and homeostasis.

Pharmacokinetics

It is suggested that the compound has high gastrointestinal absorption and is bbb permeant . . These properties suggest that the compound may have good bioavailability.

Result of Action

It is known that picolinic acid, a related compound, has been shown to be an anti-viral in vitro and in vivo . This suggests that 6-(4-Fluorophenyl)picolinic acid may also have anti-viral properties.

Action Environment

It is known that related compounds, such as picolinic acid, can have their activity influenced by factors such as ph and the presence of other ions .

Safety and Hazards

The safety information for 6-(4-Fluorophenyl)picolinic acid indicates that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

将来の方向性

While specific future directions for 6-(4-Fluorophenyl)picolinic acid are not provided in the search results, related compounds have been studied for their potential as novel synthetic auxin herbicides . These compounds could be used as potential lead structures in the discovery of novel synthetic auxin herbicides .

生化学分析

Biochemical Properties

6-(4-Fluorophenyl)picolinic acid plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to bind to zinc finger proteins, altering their structure and inhibiting their function . These proteins are crucial for viral replication and packaging, as well as maintaining normal cellular homeostasis. By disrupting these processes, 6-(4-Fluorophenyl)picolinic acid exhibits antiviral properties .

Cellular Effects

The effects of 6-(4-Fluorophenyl)picolinic acid on various cell types and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been demonstrated to inhibit the entry of enveloped viruses by targeting viral-cellular membrane fusion . This action not only prevents viral replication but also impacts the overall cellular metabolism and gene expression related to viral entry and replication processes .

Molecular Mechanism

At the molecular level, 6-(4-Fluorophenyl)picolinic acid exerts its effects through several mechanisms. It binds to specific biomolecules, such as zinc finger proteins, and alters their structure, thereby inhibiting their function . This inhibition disrupts viral replication and packaging. Additionally, it interferes with cellular endocytosis and compromises viral membrane integrity, further preventing viral entry into host cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6-(4-Fluorophenyl)picolinic acid change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains its antiviral activity over extended periods, although its efficacy may decrease due to degradation . Long-term exposure to this compound has been observed to have sustained effects on cellular metabolism and gene expression .

Dosage Effects in Animal Models

The effects of 6-(4-Fluorophenyl)picolinic acid vary with different dosages in animal models. At lower doses, it exhibits significant antiviral activity without notable adverse effects . At higher doses, toxic effects may be observed, including disruptions in normal cellular functions and potential toxicity to vital organs . It is crucial to determine the optimal dosage to maximize its therapeutic benefits while minimizing adverse effects.

Transport and Distribution

Within cells and tissues, 6-(4-Fluorophenyl)picolinic acid is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments . Understanding these transport mechanisms is essential for optimizing its therapeutic applications and minimizing potential side effects.

Subcellular Localization

The subcellular localization of 6-(4-Fluorophenyl)picolinic acid plays a crucial role in its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can influence its interactions with other biomolecules and its overall efficacy in biochemical processes .

特性

IUPAC Name |

6-(4-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WEEVXEKXCIBZMB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1)C(=O)O)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30610616 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

863704-60-3 | |

| Record name | 6-(4-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30610616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

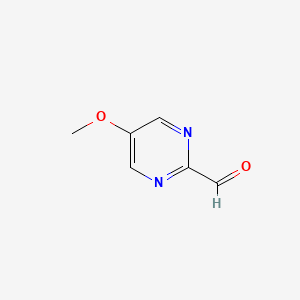

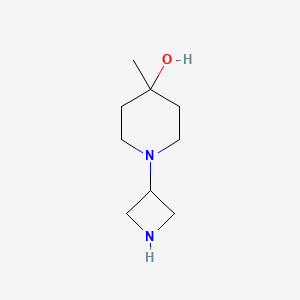

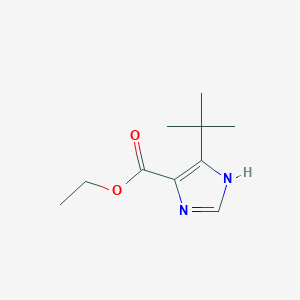

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-Methyl-[1,4'-bipiperidine]-4-carboxylic acid hydrate(2:3)](/img/structure/B1321159.png)

![2-{[(4-Methoxyphenyl)sulfonyl]amino}-4-methyl-1,3-thiazole-5-carboxylic acid](/img/structure/B1321163.png)

![3-[(4-Benzylpiperazin-1-yl)methyl]benzoic acid](/img/structure/B1321170.png)

![2-[(4-Fluorophenoxy)methyl]benzoic acid](/img/structure/B1321171.png)

![4-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321190.png)

![5-Chloro-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321191.png)

![5-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B1321192.png)

![5-Fluoro-3-methylbenzo[d]isoxazole](/img/structure/B1321199.png)